5,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
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Overview
Description
5,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves several steps. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods often involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrazolo[1,5-a]pyrimidine derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it is used in material science for its photophysical properties, which make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in cancer cells, ultimately resulting in cell death . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 5,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties . Similar compounds include 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine and other derivatives with varying substituents on the pyrazole and pyrimidine rings . These compounds share some common properties but differ in their specific applications and effectiveness .
Properties
CAS No. |
2742660-34-8 |
---|---|
Molecular Formula |
C8H12Cl2N4 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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